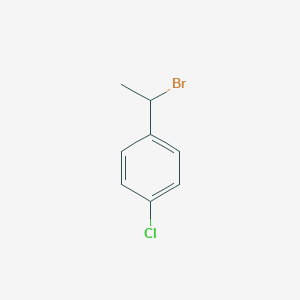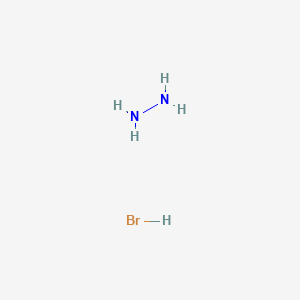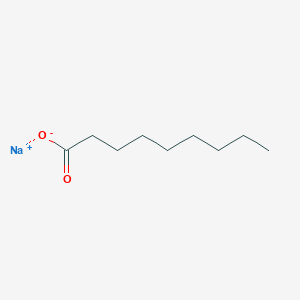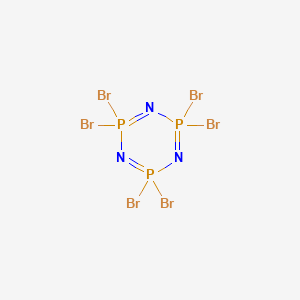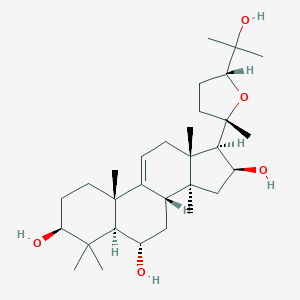
Sapogenin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sapogenin A is a naturally occurring steroid compound that is found in various plants. It belongs to the class of compounds known as sapogenins, which are precursors to the synthesis of various steroids and hormones in the body. Sapogenin A has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
Mecanismo De Acción
The mechanism of action of Sapogenin A is not fully understood. However, it has been suggested that it may exert its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. Sapogenin A has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Sapogenin A has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-6. Sapogenin A has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. In addition, Sapogenin A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Sapogenin A in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. In addition, Sapogenin A is readily available from various plant sources, making it relatively easy and cost-effective to obtain. However, one of the main limitations of using Sapogenin A in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for research on Sapogenin A. One area of interest is its potential use as a natural insecticide and herbicide. Another area of interest is its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Furthermore, Sapogenin A may have potential applications in the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of Sapogenin A and its potential applications in medicine and agriculture.
Conclusion:
Sapogenin A is a naturally occurring steroid compound that has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. It possesses various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Sapogenin A can be synthesized from various plant sources and is readily available for use in lab experiments. However, further research is needed to fully understand the mechanism of action of Sapogenin A and its potential applications in medicine and agriculture.
Métodos De Síntesis
Sapogenin A can be synthesized from various plant sources, including Dioscorea zingiberensis, Dioscorea nipponica, and Trillium erectum. The most common method for the synthesis of Sapogenin A involves the extraction of plant material using solvents such as ethanol or methanol, followed by purification using column chromatography. The purified compound can then be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Sapogenin A has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. It has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Sapogenin A has also been investigated for its potential use as a natural insecticide and herbicide.
Propiedades
Número CAS |
11026-01-0 |
|---|---|
Nombre del producto |
Sapogenin A |
Fórmula molecular |
C30H50O5 |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol |
InChI |
InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22-,23+,24+,27-,28-,29+,30+/m1/s1 |
Clave InChI |
KNESISUQBYQIIU-VQZKCCIMSA-N |
SMILES isomérico |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O |
SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |
SMILES canónico |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



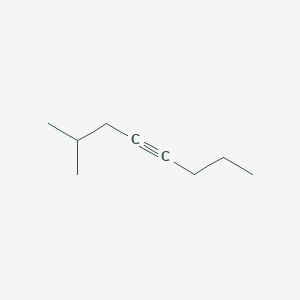
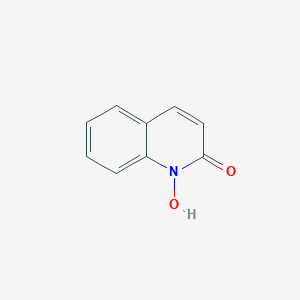
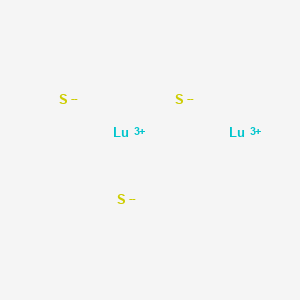

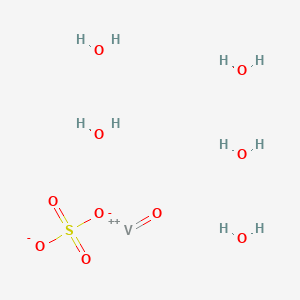
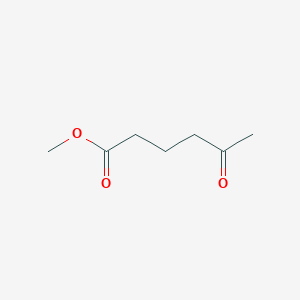
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)


![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
